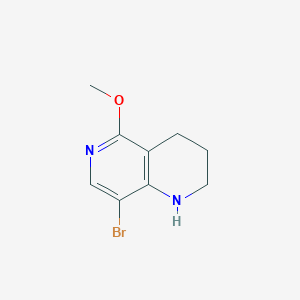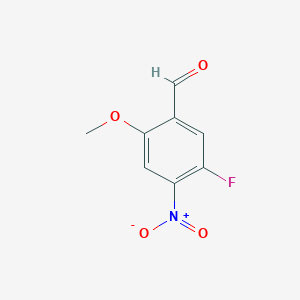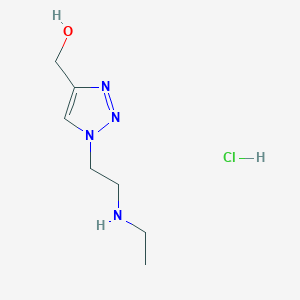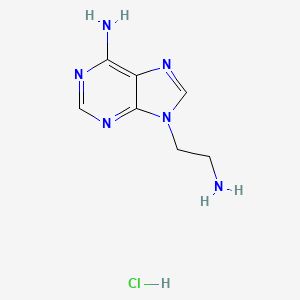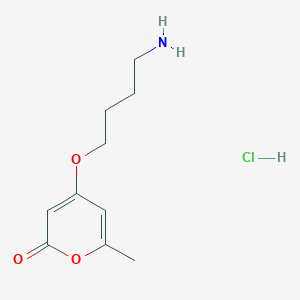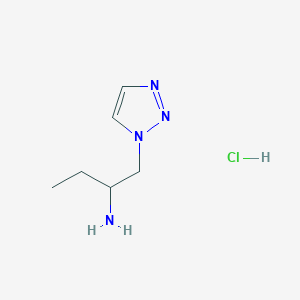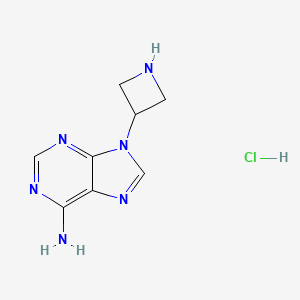![molecular formula C14H19NO3 B1446931 tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate CAS No. 1196053-06-1](/img/structure/B1446931.png)
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate
Übersicht
Beschreibung
“tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate” is a chemical compound with the CAS Number: 1196053-06-1 . It has a molecular weight of 249.31 . The IUPAC name of this compound is tert-butyl ((1R,2S)-2-(4-hydroxyphenyl)cyclopropyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which include compounds like tert-butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate, are crucial in various industrial and commercial products to prevent oxidative reactions and extend shelf life. Recent studies focus on the environmental presence, human exposure, and toxicity of SPAs. These compounds have been detected in different environmental matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in human tissues including fat, serum, urine, breast milk, and fingernails. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, with some SPAs possibly being carcinogenic. Future research should aim at developing SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).
MTBE Biodegradation and Bioremediation
Methyl tert-butyl ether (MTBE) and related compounds demonstrate the potential for bioremediation under both aerobic and anaerobic conditions. Research indicates the involvement of microorganisms capable of using MTBE as a carbon and energy source. The biodegradation process involves key intermediates like tert-butyl alcohol (TBA) and highlights the importance of environmental conditions in determining degradation rates. Bioremediation strategies have evolved to include adding air, oxygen, or specific microorganisms to enhance MTBE degradation rates in contaminated environments S. Fiorenza & H. Rifai (2003).
Decomposition of MTBE in Cold Plasma Reactors
The decomposition of MTBE using cold plasma reactors presents an innovative approach to addressing environmental contamination. This method shows promise in converting MTBE into less harmful substances like CH4, C2H4, C2H2, iso-butane, and iso-butene under specific conditions. The efficiency of this process varies with input power, the H2/MTBE ratio, and the MTBE influent concentration, offering a potential alternative method for MTBE remediation L. Hsieh et al. (2011).
Polymer Membranes for MTBE Purification
The separation of MTBE from methanol in the production process of fuel additives highlights the application of polymer membranes in enhancing fuel performance while reducing environmental impact. Pervaporation, utilizing materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, offers high selectivity and operational stability for separating azeotropic mixtures, indicating the potential for more efficient and environmentally friendly MTBE production methods A. Pulyalina et al. (2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-hydroxyphenyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12-8-11(12)9-4-6-10(16)7-5-9/h4-7,11-12,16H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGRVKQMNJTTRU-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



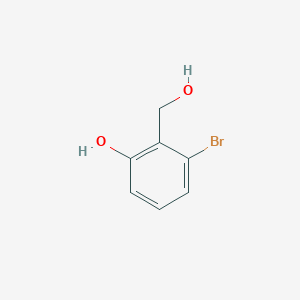
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1446850.png)
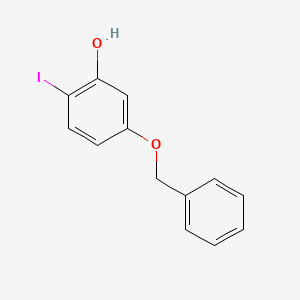
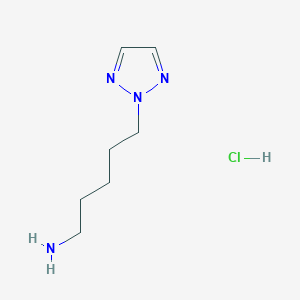
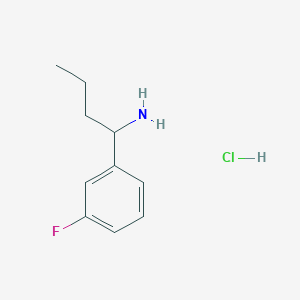
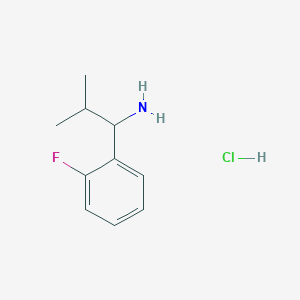
![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)
